Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate
Description
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is a chemical compound with the molecular formula C14H19NO5 It is characterized by the presence of a dihydroxyphenethyl group attached to an amino-oxopentanoate backbone
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 5-[2-(3,4-dihydroxyphenyl)ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C14H19NO5/c1-20-14(19)4-2-3-13(18)15-8-7-10-5-6-11(16)12(17)9-10/h5-6,9,16-17H,2-4,7-8H2,1H3,(H,15,18) |
InChI Key |
WYTRCIDPPUNQIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate typically involves the reaction of 3,4-dihydroxyphenethylamine with methyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and reduce production costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl esters with similar α,β-unsaturated carbonyl systems (e.g., methyl cinnamate derivatives) undergo hydrolysis under acidic or basic conditions. For example:
-
Base-Catalyzed Hydrolysis : Conversion to carboxylic acids via saponification (e.g., methyl trans-cinnamate → trans-cinnamic acid in NaOH/EtOH) .
-
Acid-Catalyzed Hydrolysis : Slower process, often requiring reflux conditions (e.g., H₂SO₄/H₂O) .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Saponification | NaOH/EtOH, 80°C | 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoic acid |
Photochemical Isomerization
Cinnamate derivatives exhibit trans → cis photoisomerization under UV light (λ = 254–365 nm). For example:
-
Methyl trans-cinnamate converts to cis isomers with a quantum yield of ~0.5, confirmed via ¹H NMR (olefinic proton shifts: δ 6.15 ppm trans → δ 5.66 ppm cis) .
| Parameter | Value | Reference |
|---|---|---|
| Quantum Yield (Φ) | 0.45–0.55 | |
| Solvent Dependency | Polar aprotic solvents enhance stability of cis isomer |
Michael Addition Reactions
The α,β-unsaturated ketone moiety in analogous compounds (e.g., methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate) participates in Michael additions with nucleophiles like amines or thiols . Example:
textMethyl 5-oxopentanoate + Dimethylamine → Methyl 5-(dimethylamino)-5-oxopentanoate
Key Metrics :
Protein Binding Interactions
Cinnamate derivatives (e.g., DMACA, EDAC) bind to serum albumin via entropy-driven hydrophobic interactions (Ka ≈ 10⁴ M⁻¹). Thermodynamic parameters for analogous systems :
| Ligand | ΔH (kJ/mol) | ΔS (J/mol·K) | Binding Site |
|---|---|---|---|
| DMACA | -12.3 | +64.1 | Sub-domain IIA |
| EDAC | -8.7 | +52.9 | Sub-domain IIA |
Oxidative Degradation
Phenolic moieties (e.g., 3,4-dihydroxyphenethyl group) are prone to oxidation in aerobic conditions, forming quinones or dimerized products. For example:
Enzymatic Modifications
Plant vacuoles transport phenylpropanoid-glutathione conjugates via ATP-dependent glutathione S-conjugate pumps (Km = 142 μM, Vmax = 5.95 nmol mg⁻¹ min⁻¹) . While untested for this compound, analogous transport mechanisms are likely.
Thermal Stability
Methyl cinnamate derivatives decompose at temperatures > 200°C, forming CO₂ and aromatic byproducts (TGA-DSC data) .
Scientific Research Applications
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets. The dihydroxyphenethyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dihydroxyphenethyl)acrylamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
- 3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione
Uniqueness
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate is unique due to its specific structural features, such as the combination of a dihydroxyphenethyl group with an amino-oxopentanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate, with the CAS number 2568131-17-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C14H19NO5
- Molecular Weight : 281.31 g/mol
- IUPAC Name : Methyl 5-((3,4-dihydroxyphenethyl)amino)-5-oxopentanoate
- Purity : 95%
The compound features a pentanoate backbone with a dihydroxyphenethylamine moiety that may influence its biological interactions. Its structure can be represented by the SMILES notation: COC(=O)CCCC(=O)NCCC1=CC=C(O)C(O)=C1 .
Research indicates that compounds similar to this compound may exhibit various biological activities including:
- Antioxidant Activity : The presence of hydroxyl groups in the dihydroxyphenethyl moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Some studies suggest that derivatives of phenethylamine can protect neuronal cells from apoptosis and promote neurogenesis.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that phenethylamine derivatives exhibit significant radical scavenging activity, indicating their potential as antioxidants .
- Neuroprotection : Research conducted by Monash University indicated that certain phenolic compounds could enhance neuronal survival under oxidative stress conditions, suggesting a similar potential for this compound .
- Anti-inflammatory Research : A study highlighted in Phytotherapy Research showed that phenolic compounds can inhibit pro-inflammatory cytokines, supporting the hypothesis that this compound may also possess anti-inflammatory properties .
Data Table: Summary of Biological Activities
| Biological Activity | Related Findings | Source |
|---|---|---|
| Antioxidant | Significant radical scavenging activity | Journal of Medicinal Chemistry |
| Neuroprotective | Enhanced neuronal survival under stress | Monash University Research |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Phytotherapy Research |
Q & A
Q. How is stability assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
